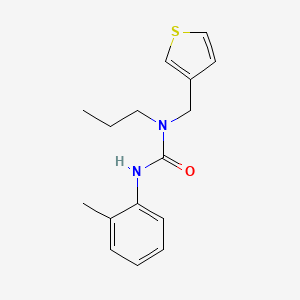
1-Propyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PTUT and has been synthesized using different methods. The purpose of
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 1-Propyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea involves the reaction of 3-(o-tolyl)propionyl chloride with thiophen-3-ylmethylamine, followed by the reaction of the resulting intermediate with propyl isocyanate.
Starting Materials
3-(o-tolyl)propionyl chloride, thiophen-3-ylmethylamine, propyl isocyanate
Reaction
Step 1: 3-(o-tolyl)propionyl chloride is reacted with thiophen-3-ylmethylamine in the presence of a base such as triethylamine to form the intermediate 1-(thiophen-3-ylmethyl)-3-(o-tolyl)propionamide., Step 2: The intermediate is then reacted with propyl isocyanate in the presence of a base such as potassium carbonate to form the final product, 1-Propyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea.
Wirkmechanismus
The mechanism of action of PTUT is not fully understood. However, it is believed that PTUT exerts its biological effects by inhibiting specific enzymes or proteins. For example, PTUT has been shown to inhibit the activity of the enzyme carbonic anhydrase, which plays a role in cancer cell growth and proliferation.
Biochemische Und Physiologische Effekte
PTUT has been shown to have various biochemical and physiological effects. In vitro studies have shown that PTUT inhibits the growth of cancer cells and fungi. In vivo studies have shown that PTUT has anti-inflammatory and analgesic effects. PTUT has also been shown to have antioxidant and antimicrobial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using PTUT in lab experiments is its potential as a multi-target inhibitor. PTUT has been shown to inhibit the activity of multiple enzymes and proteins, which could make it a useful tool for studying various biological processes. However, one limitation of using PTUT in lab experiments is its low solubility in water, which could affect its bioavailability and limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for the study of PTUT. One direction is the synthesis of analogs of PTUT with improved solubility and potency. Another direction is the investigation of PTUT's potential as a drug candidate for the treatment of various diseases, including cancer and fungal infections. Additionally, the use of PTUT as a tool for studying biological processes and as a precursor for the synthesis of other compounds could also be explored.
Wissenschaftliche Forschungsanwendungen
PTUT has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, PTUT has been investigated for its anticancer, antifungal, and antiviral properties. In agriculture, PTUT has been studied for its potential as a herbicide and insecticide. In material science, PTUT has been investigated for its potential as a corrosion inhibitor and as a precursor for the synthesis of other compounds.
Eigenschaften
IUPAC Name |
3-(2-methylphenyl)-1-propyl-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-3-9-18(11-14-8-10-20-12-14)16(19)17-15-7-5-4-6-13(15)2/h4-8,10,12H,3,9,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEVWXXOMZFWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CSC=C1)C(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2559462.png)
![N-(3,5-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2559463.png)
![N-(3-(isoxazol-4-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2559465.png)
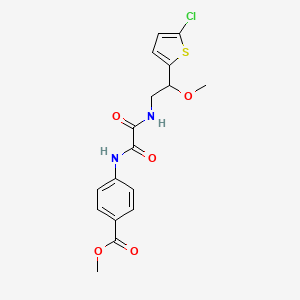
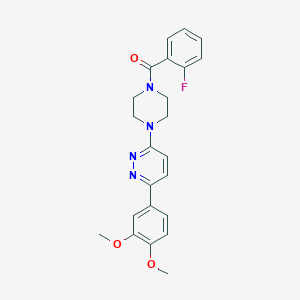
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl isobutyrate](/img/structure/B2559471.png)
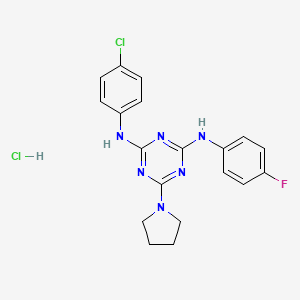
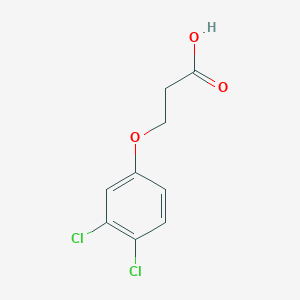
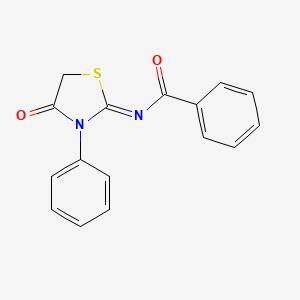
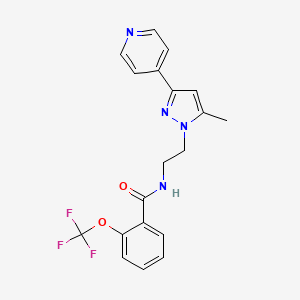
![N-[cyano(cyclopropyl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)formamido]acetamide](/img/structure/B2559478.png)
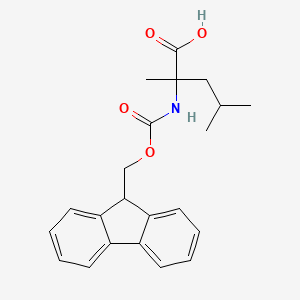
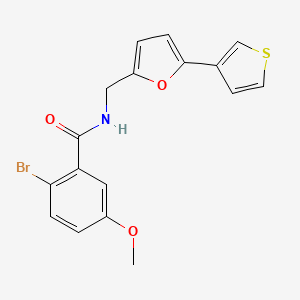
![Tert-butyl 3-[2-[(2-chloroacetyl)amino]ethyl]thiomorpholine-4-carboxylate](/img/structure/B2559484.png)